molecular formula C44H46N8O9 B15163196 L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan CAS No. 192382-30-2

L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan

Cat. No.: B15163196
CAS No.: 192382-30-2
M. Wt: 830.9 g/mol
InChI Key: VHWANXORVQJHAK-HJEOPMBSSA-N
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Description

L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan is a peptide composed of five amino acids: L-tryptophan, L-asparagine, and L-tyrosine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds to yield free thiols.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate signaling pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanyl: Another peptide with similar amino acid composition but different sequence.

    L-Tryptophyl-L-valyl-L-serylglycyl-L-leucyl-L-asparaginyl-L-prolyl-L-seryl-L-leucyl-L-tryptophyl-L-seryl-L-isoleucyl-L-phenylalanylglycyl-L-leucyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-leucyl-L-leucyl-L-tryptophyl-L-leucyl-L-valyl-L-serylglycyl-L-seryl-L-arginyl-L-histidyl-L-tyrosyl-L-leucyl: A longer peptide with additional amino acids.

Uniqueness

L-Tryptophyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

CAS No.

192382-30-2

Molecular Formula

C44H46N8O9

Molecular Weight

830.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C44H46N8O9/c45-32(19-26-22-47-33-7-3-1-5-30(26)33)40(56)49-37(21-39(46)55)43(59)51-35(17-24-9-13-28(53)14-10-24)41(57)50-36(18-25-11-15-29(54)16-12-25)42(58)52-38(44(60)61)20-27-23-48-34-8-4-2-6-31(27)34/h1-16,22-23,32,35-38,47-48,53-54H,17-21,45H2,(H2,46,55)(H,49,56)(H,50,57)(H,51,59)(H,52,58)(H,60,61)/t32-,35-,36-,37-,38-/m0/s1

InChI Key

VHWANXORVQJHAK-HJEOPMBSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N

Origin of Product

United States

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